molecular formula C17H10O B026117 1-Pyrenecarboxaldehyde CAS No. 3029-19-4

1-Pyrenecarboxaldehyde

Cat. No. B026117
CAS RN: 3029-19-4
M. Wt: 230.26 g/mol
InChI Key: RCYFOPUXRMOLQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Pyrenecarboxaldehyde involves various chemical reactions, highlighting its versatility and reactivity. For instance, it has been synthesized using sodium dodecyl sulfate as a morphology-directing agent through a re-precipitation method, producing morphologically diverse microstructures like rods, bars, and rectangular plates (Sahoo et al., 2014). Additionally, microwave irradiation has facilitated its condensation with 2-methylbenzothiazole, demonstrating its reactivity and potential in creating complex molecules with nonlinear optical properties (Zhang Jingji, 2015).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various techniques, including SEM, XRD, and computational methods. These studies reveal its aggregated structures and the arrangement of molecules in face-to-face slipped conformations, providing insight into its solid-state behavior and reactivity (Sahoo et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility. It has been used as a building block in the synthesis of fluorescent molecular sensors for mercury (II) ion detection, showcasing its chemical reactivity and application in environmental sensing (Wang et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as its photophysical behavior, have been extensively studied. Its electronic spectra are sensitive to environmental polarity, providing valuable information for probing biological structures and understanding the interactions within cellular membranes (Lianos & Cremel, 1980).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with DNA, have been characterized, revealing its ability to bind and intercalate into DNA. This has implications for its use in biochemistry and molecular biology, offering insights into the mechanisms of DNA interaction and the potential for drug development (Grueso & Prado-Gotor, 2010).

Scientific Research Applications

  • Biological Probes : It exhibits sensitivity to environmental polarity, which is useful for probing biological structures such as lecithin vesicles and mitochondrial membranes (Lianos & Cremel, 1980).

  • DNA Interactions : It can intercalate into ctDNA, stabilizing its right-handed B form and influencing DNA binding properties (Grueso & Prado-Gotor, 2010).

  • Chemical Synthesis : Utilized in the synthesis of trismium pyrene and triruthenium pyrene clusters (Arce et al., 2009).

  • Molecular Peptide Beacons : Its functionalization enhances the binding to double-stranded DNA, altering conformation and fluorescence for ratiometric sensing and imaging of nucleic acids in cells (Wu et al., 2012).

  • Radiolabelling : It has been used in the synthesis of ring-tritiated and 14C-labelled compounds for research purposes (Posner et al., 1985).

  • Material Synthesis : Effective in the morphology directing synthesis of different microstructures with photophysical properties revealing specific conformations (Sahoo et al., 2014).

  • Fluorescent Probes : Its derivatives exhibit varied spectral behaviors, aiding their application in biophysical research (Lianos, Lux, & Gérard, 1981).

  • Sensing Applications : Modified metal-organic frameworks with pyrene tags show excellent selectivity and sensitivity for sensing biologically active anions and certain explosives (Dalapati & Biswas, 2017).

  • Nonlinear Optical Material : Exhibits good thermal stability and potential as a nonlinear optical material (Zhang Jingji, 2015).

  • Nanotechnology : Enhances the solubility of single-walled carbon nanotubes for hybrid complex materials with improved thermal stability (Yang et al., 2014).

  • Mercury Ion Sensing : Serves as a novel fluorescent molecular sensor with high sensitivity and selectivity to mercury (II) ion (Wang et al., 2010).

  • Catalysis : Used in rigid-rod ion channels with internal cofactors to catalyze the hydrolysis of various compounds (Som & Matile, 2002).

Safety and Hazards

PCA causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

PCA has been employed as an anodic catalyst for enhancing the performance and stability of an enzymatic biofuel cell . It has also been used for the selective detection of Cu2+ ion from water samples . These applications suggest potential future directions for the use of PCA in biofuel cells and environmental monitoring.

properties

IUPAC Name

pyrene-1-carbaldehyde
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InChI

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCYFOPUXRMOLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H10O
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DSSTOX Substance ID

DTXSID40184373
Record name Pyrene-1-aldehyde
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Molecular Weight

230.26 g/mol
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Physical Description

Yellow solid; [Alfa Aesar MSDS]
Record name Pyrene-1-aldehyde
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CAS RN

3029-19-4
Record name 1-Pyrenecarboxaldehyde
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Record name 1-PYRENECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

The procedure used to prepare 1-vinylpyrene was similar to that of K. Tanikawa, T. Ishizuka, K. Suzuki, S. Kusabayashi, and H. Mikawa, Bull. Chem. Soc. Japan, 41, 2719-2722, (1968) Under an argon atmosphere, methyltriphenylphosphonium bromide (0.16 mole) was mixed with butyllithium (0.16 mole of 2.0 M butyllithium in pentane) in dry ether (660 ml.). After the ylid color was obtained (4-8 hr.), pyrene-1-carboxaldehyde (0.14 mole) in dry tetrahydrofuran (500 ml.) was added dropwise. The mixture was stirred overnight under an argon atmosphere. Ether was removed by evaporation under reduced pressure, and the remaining tetrahydrofuran solution was boiled under reflux for 1 hour. After evaporation to dryness under reduced pressure, the residue was dissolved in toluene and the resulting solution was washed with 30% aqueous sodium sulfite solution and water. Toluene was evaporated under reduced pressure to precipitate the crude product, which, after dissolving in hot ethanol and treatment with charcoal, allowed 1-vinylpyrene to crystallize as a yellow powder (53% yield), m. p. 88°-89° C. (lit 88°-89° C.). The structure was confirmed by proton NMR.
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.16 mol
Type
reactant
Reaction Step Three
Name
Quantity
660 mL
Type
reactant
Reaction Step Three
Quantity
0.16 mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1-Pyrenecarboxaldehyde has the molecular formula C17H10O and a molecular weight of 230.26 g/mol. []

A: this compound exhibits distinct spectroscopic behavior compared to pyrene. Its fluorescence is strongly influenced by the substituent, showing sensitivity to solvent polarity and the presence of quenchers. [, , , , , ]

A: The carbonyl group in this compound can lead to fluorescence quenching due to radiationless transitions involving nearby (π, π) and (n, π) states. []

A: this compound serves as a solvatochromic probe to investigate the microenvironment within RTILs and their binary mixtures with solvents like ethanol. Its spectral response provides insights into the polarity and hydrogen-bond-donating ability of these systems. [, , ]

A: Yes, this compound can functionalize surfaces due to its aldehyde group. For example, it has been utilized to anchor platinum nanoparticles onto graphene nanosheets, enhancing their catalytic activity. []

A: The fluorescence properties of this compound make it suitable for sensing applications. It has been incorporated into sensors for detecting water in ethanol [] and metal ions like copper. [, ]

A: Studies have shown that this compound interacts with calf thymus DNA through a two-step process involving the formation of a precursor complex followed by intercalation between DNA base pairs. This interaction is influenced by solvent properties. []

A: Yes, this compound can self-assemble into various nanostructures, including nanorods and nanotubes. This self-assembly process can be influenced by factors such as pH and the presence of polymers like poly(allylamine hydrochloride). [, , , ]

A: The aggregation of this compound can lead to aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. This property has been explored in the development of fluorescent probes and materials. [, ]

A: this compound readily undergoes reactions typical of aldehydes, such as Schiff base formation with amines, which can be further reduced to yield stable amine derivatives. [, , , ] It can also be oxidized to form 1-pyrenecarboxylic acid. []

A: The pH-sensitive nature of the Schiff base linkage formed between this compound and amines has been utilized in the design of drug delivery systems. The controlled hydrolysis of this linkage at specific pH values allows for the targeted release of drug molecules. [, ]

A: this compound acts as a fluorescent probe to investigate the micropolarity and intraparticle void volume of zeolites in the presence of various solvents. Its fluorescence behavior provides insights into the microenvironment within these porous materials. []

A: Various techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and transmission electron microscopy (TEM), are commonly employed to characterize this compound, its derivatives, and their interactions with other molecules and materials. [, , , , , ]

A: The fluorescence properties of this compound are sensitive to its surrounding environment. This sensitivity makes it a valuable tool for studying molecular interactions, such as those between polymers and surfactants, by monitoring changes in its fluorescence intensity and lifetime. [, ]

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